WAY-639872

Description

Properties

IUPAC Name |

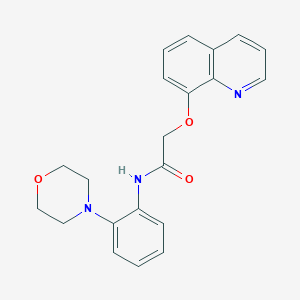

N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRDHGFMVANNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of WAY-639872: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-639872 has been identified in scientific literature and commercial databases as an inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a well-recognized therapeutic target for the treatment of pain, as compelling human genetic evidence has linked loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. The selective blockade of NaV1.7 is therefore a highly sought-after strategy for the development of novel analgesics with a potentially favorable side-effect profile compared to non-selective sodium channel blockers and opioids.

Despite its identification as a NaV1.7 inhibitor, a comprehensive, publicly available dataset detailing the precise mechanism of action of this compound is conspicuously absent from the scientific literature. This in-depth guide aims to consolidate the currently available information and highlight the significant knowledge gaps regarding this compound.

Core Mechanism of Action: NaV1.7 Inhibition

The primary mechanism of action attributed to this compound is the inhibition of the NaV1.7 sodium channel. Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia, which are critical for nociceptive signaling.

By inhibiting NaV1.7, this compound is presumed to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system. The intended therapeutic effect is a reduction in the sensation of pain.

Quantitative Data: A Notable Absence

A thorough review of scientific databases and literature reveals a significant lack of quantitative data regarding the pharmacological properties of this compound. To provide a framework for the type of data required for a comprehensive understanding of its mechanism of action, the following tables outline the key parameters that are currently unknown.

Table 1: In Vitro Potency and Selectivity of this compound (Data Not Available)

| Parameter | Target | Value | Assay Conditions |

| IC50 | Human NaV1.7 | Data not available | Electrophysiology (e.g., patch clamp) |

| Rat NaV1.7 | Data not available | ||

| Binding Affinity (Kd or Ki) | Human NaV1.7 | Data not available | Radioligand binding assay |

| Selectivity vs. Other NaV Subtypes | |||

| IC50 | Human NaV1.1 | Data not available | Electrophysiology |

| IC50 | Human NaV1.2 | Data not available | |

| IC50 | Human NaV1.3 | Data not available | |

| IC50 | Human NaV1.4 | Data not available | |

| IC50 | Human NaV1.5 (cardiac) | Data not available | |

| IC50 | Human NaV1.6 | Data not available | |

| IC50 | Human NaV1.8 | Data not available | |

| IC50 | Human NaV1.9 | Data not available | |

| Selectivity vs. Other Ion Channels | |||

| IC50 | hERG | Data not available | Electrophysiology |

| IC50 | CaV Channels | Data not available | |

| IC50 | KV Channels | Data not available |

Table 2: State-Dependent Inhibition by this compound (Data Not Available)

| Parameter | Target | Value |

| IC50 (Resting State) | Human NaV1.7 | Data not available |

| IC50 (Inactivated State) | Human NaV1.7 | Data not available |

| Use-Dependency | Human NaV1.7 | Data not available |

Experimental Protocols: A Methodological Void

Detailed experimental protocols for the evaluation of this compound are not available in the public domain. For a compound targeting a voltage-gated ion channel, a standard set of experiments would be required to characterize its mechanism of action. Below are generalized protocols that would be necessary to generate the missing data for this compound.

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

-

Objective: To determine the concentration-dependent inhibition of NaV1.7 channels by this compound.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit (and relevant beta subunits).

-

Methodology:

-

Cells are cultured to an appropriate confluency and prepared for electrophysiological recording.

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

A voltage protocol is applied to elicit NaV1.7 currents. Typically, cells are held at a negative holding potential (e.g., -120 mV) and depolarized to a potential that elicits a peak inward current (e.g., -10 mV).

-

A baseline recording of the peak current is established.

-

This compound is applied at increasing concentrations to the extracellular solution.

-

The peak inward current is measured at each concentration after steady-state inhibition is reached.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Radioligand Binding Assay for Affinity Determination

-

Objective: To determine the binding affinity (Ki) of this compound for the NaV1.7 channel.

-

Preparation: Membranes from cells expressing a high density of NaV1.7 channels.

-

Radioligand: A specific NaV1.7 radioligand (e.g., [3H]-Saxitoxin or a selective tritiated NaV1.7 inhibitor).

-

Methodology:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows: A Conceptual Framework

Given the absence of specific data for this compound, we can conceptualize the expected signaling pathway and experimental workflow based on its classification as a NaV1.7 inhibitor.

Caption: Proposed inhibitory pathway of this compound on nociceptive signaling.

The above diagram illustrates the hypothesized mechanism. This compound is expected to bind to and inhibit the NaV1.7 channel on peripheral sensory neurons. This inhibition would block the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to a noxious stimulus. The net result would be a reduction in the transmission of pain signals to the central nervous system (CNS), leading to an analgesic effect.

The workflow for characterizing such a compound would follow a logical progression from in vitro to in vivo studies.

Caption: Standard preclinical drug discovery workflow for a NaV1.7 inhibitor.

Conclusion and Future Directions

This compound is an enigmatic compound within the landscape of NaV1.7 inhibitors. While its primary target has been identified, the crucial quantitative data and detailed experimental protocols that define its mechanism of action are not publicly available. This lack of information prevents a thorough assessment of its potential as a therapeutic agent. It is possible that the development of this compound was discontinued at an early stage, resulting in a limited publication record.

For researchers interested in this or similar compounds, the path forward would involve the de novo characterization of its pharmacological profile using the standard experimental protocols outlined in this guide. Such studies would be essential to determine its potency, selectivity, state-dependency, and ultimately, its potential for clinical development as a novel analgesic. Without such data, this compound remains a molecule of theoretical interest with an unconfirmed and unquantified mechanism of action.

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the compound "WAY-639872" in the context of its Nav1.7 selectivity profile.

While the compound is listed by some chemical suppliers as an "active molecule," there is no associated published data detailing its pharmacological properties, including its mechanism of action or its selectivity for the Nav1.7 sodium channel. Searches for patents or scientific publications describing the synthesis, biological evaluation, or selectivity of this compound did not yield any relevant results.

Consequently, the core requirements of the request—summarizing quantitative selectivity data, providing detailed experimental protocols, and creating visualizations of signaling pathways or experimental workflows—cannot be fulfilled for this compound. The necessary primary data to construct such a technical guide is not available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this specific compound may need to consult internal discovery and development documentation if this is a proprietary molecule or await potential future publications or patent filings that disclose its scientific details.

Unveiling the Synthesis and Purification of WAY-639872: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for WAY-639872, a compound of interest in pharmaceutical research. Due to the limited publicly available information directly detailing the synthesis of this compound, this guide outlines a plausible synthetic route based on established organic chemistry principles and general methods for the preparation of analogous compounds. The purification strategies presented are derived from standard laboratory techniques applicable to molecules with similar structural features.

I. Synthetic Approach

The synthesis of this compound, with the IUPAC name N-(4-methoxyphenyl)-N-methyl-2-(morpholin-4-yl)acetamide, can be logically approached through a two-step process involving the synthesis of a key intermediate, N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide, followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide

The initial step involves the acylation of N-methyl-p-anisidine with chloroacetyl chloride. This reaction forms the core acetamide structure of the target molecule.

Experimental Protocol:

-

Reaction Setup: To a solution of N-methyl-p-anisidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents). The reaction mixture is cooled in an ice bath (0-5 °C).

-

Acylation: Chloroacetyl chloride (1.0-1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring. The reaction is allowed to proceed at this temperature for a specified period (typically 1-3 hours) and then warmed to room temperature.

-

Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N-methyl-p-anisidine | 1.0 eq | Starting material |

| Chloroacetyl chloride | 1.0-1.2 eq | Acylating agent |

| Triethylamine/DIPEA | 1.1-1.5 eq | Base to neutralize HCl |

| Dichloromethane/THF | - | Reaction solvent |

Step 2: Synthesis of this compound (Nucleophilic Substitution)

The final step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by morpholine to yield this compound.

Experimental Protocol:

-

Reaction Setup: The crude N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophilic Substitution: Morpholine (1.1-2.0 equivalents) and a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.5 equivalents), are added to the solution. The reaction mixture is heated (typically to 50-80 °C) and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is washed with brine, dried, and the solvent is evaporated to afford the crude this compound.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide | 1.0 eq | Intermediate |

| Morpholine | 1.1-2.0 eq | Nucleophile |

| Potassium Carbonate/Sodium Bicarbonate | 1.5-2.5 eq | Base |

| Acetonitrile/DMF | - | Reaction solvent |

II. Purification Methods

Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and other impurities. A combination of chromatographic and crystallization techniques is generally employed.

Chromatographic Purification

Flash column chromatography is a standard and effective method for the purification of this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the pre-equilibrated silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined, and the solvent is evaporated.

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol |

| Detection | TLC with UV visualization |

Crystallization

Crystallization can be employed as a final purification step to obtain a highly pure, crystalline solid.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds of this nature include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

-

Procedure: The purified compound from chromatography is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

III. Visualizing the Workflow

To better illustrate the synthesis and purification process, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Disclaimer: The synthetic and purification methods described in this guide are based on general chemical principles and may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A Technical Guide to BP4L-18:1:1: A Novel, Peripherally-Restricted HCN1 Inhibitor for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel, non-opioid drug candidate, BP4L-18:1:1, a first-in-class, peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) for the treatment of neuropathic pain. The information presented is collated from preclinical research and is intended to provide a comprehensive resource for professionals in the field.

It is important to note that searches for "WAY-639872" did not yield any publicly available information, suggesting a possible typographical error in the initial query. The data herein pertains to BP4L-18:1:1, a compound with a similar therapeutic target.

Core Concept and Mechanism of Action

BP4L-18:1:1 is an innovative "anchor-tether" molecule designed for targeted action on peripheral neurons, thereby avoiding central nervous system (CNS) and cardiac side effects.[1][2] Its design is based on the anesthetic propofol, which is known to inhibit HCN channels.[1][2]

The molecule consists of:

-

A Pharmacophore: The active component, 2,6-di-tert-butylphenol (26DTB-P), which is a propofol analog, is responsible for inhibiting the HCN1 channel.[3]

-

A Hydrophilic Anchor: A diol anchor is attached to the pharmacophore.[3][4] This anchor is designed to prevent the molecule from crossing the blood-brain barrier and cell membranes.[1]

-

A Tether: An 18-carbon chain links the pharmacophore and the anchor, allowing the pharmacophore the flexibility to "sink" into the cell membrane and interact with the HCN1 channel from the periphery.[3][4]

This unique structure ensures that BP4L-18:1:1 acts as an HCN1 inverse agonist specifically on peripheral pain-sensing neurons, where hyperexcitability of HCN1 channels is a key contributor to neuropathic pain.[2][4][5] By inhibiting these channels, BP4L-18:1:1 calms the overactive neurons responsible for pain signals.[6]

Caption: Mechanism of BP4L-18:1:1 as an anchor-tethered peripheral HCN1 inhibitor.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of BP4L-18:1:1.

| Parameter | Value | Description | Source |

| IC50 | 6.4 μM | The half-maximal inhibitory concentration for HCN1 channel inhibition. | [3] |

| ΔV1/2 MAX | -38.9 mV | The maximal shift in the voltage dependence of activation, indicating inverse agonism. | [3] |

| Hill Coefficient | 1.0 | Suggests a 1:1 binding stoichiometry between the drug and the channel. | [3] |

| Parameter | Value | Description | Source |

| Sensory Study Doses | 0.58 and 1.74 mmol kg⁻¹ | Doses administered orally to rats in the spared nerve injury model. | [3] |

| Safety Study Dose | 5.8 mmol kg⁻¹ | High dose used to assess safety, based on tolerability of the parent compound. | [3] |

| CNS Penetration | >100-fold lower in brain vs. blood | Demonstrates the effectiveness of the anchor-tether design in excluding the drug from the CNS. | [4] |

| CNS MPO Score | 2.25 | A low CNS multiparameter optimization score, further indicating poor brain penetration. | [4] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

-

Model: Spared Nerve Injury (SNI) model in adult rats.[3] This is a widely used model that mimics chronic neuropathic pain in humans.

-

Procedure: The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact. This results in the development of mechanical allodynia and thermal hypersensitivity in the paw innervated by the sural nerve.

-

Age of Animals: 8 weeks old at the time of surgery.[3]

-

Mechanical Allodynia: Assessed using von Frey filaments. This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Thermal Hypersensitivity: Evaluated to measure the response to thermal stimuli.

-

Testing Schedule: Behavioral testing was conducted after the first and seventh daily doses of the compound.[3]

-

Formulation: BP4L-18:1:1 was dissolved in peanut oil for in vivo experiments.[3]

-

Route of Administration: Oral gavage.[3]

-

Dosing Regimen: Once daily dosing for seven days.[7]

-

System: Two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing human HCN1 channels.[3]

-

Purpose: To directly measure the effect of BP4L-18:1:1 on the function of HCN1 ion channels.

-

Data Analysis: Tail current activation curves were fitted with the Boltzmann function to determine the voltage dependence of activation.[3]

-

Sample Collection: Blood samples were collected from the tail vein. At the end of the study, brain tissue was also collected.[3]

-

Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to detect and quantify the concentration of BP4L-18:1:1 in blood and brain tissue.[3]

References

- 1. Drug research: Neuropathic pain | LGC Standards [lgcstandards.com]

- 2. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 3. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2020006224A1 - Substituted alkylphenols as hcn1 antagonists - Google Patents [patents.google.com]

- 6. Scientists find a new drug for chronic nerve pain [knowridge.com]

- 7. akelosinc.com [akelosinc.com]

The Enigmatic Profile of WAY-639872 in Inflammatory Pain: A Technical Overview Based on Limited Data

For Researchers, Scientists, and Drug Development Professionals

WAY-639872, identified as a selective inhibitor of the voltage-gated sodium channel NaV1.7, presents a compelling theoretical target for the management of inflammatory pain. The NaV1.7 channel is a well-established key player in the transmission of nociceptive signals, and its genetic ablation in humans leads to a congenital insensitivity to pain. This has spurred significant interest in the development of NaV1.7 inhibitors as a novel class of analgesics. However, a comprehensive understanding of the preclinical efficacy and mechanistic underpinnings of this compound in the specific context of inflammatory pain models remains notably absent from the public scientific literature.

Theoretical Mechanism of Action: The NaV1.7-Inflammatory Pain Axis

Inflammatory mediators, such as prostaglandins, bradykinin, and various cytokines, are known to sensitize peripheral nociceptors, leading to a state of heightened pain sensitivity known as hyperalgesia. A critical molecular component of this sensitization process is the modulation of ion channels, including NaV1.7. These channels are densely expressed on the terminals of nociceptive neurons. During inflammation, the activation threshold of NaV1.7 channels is lowered, and their expression can be upregulated, contributing to the spontaneous firing and exaggerated responses of sensory neurons to noxious stimuli.

A selective inhibitor like this compound would theoretically counteract this hyperexcitability. By binding to the NaV1.7 channel, it would be expected to block the influx of sodium ions that is necessary for the generation and propagation of action potentials along the nociceptive fibers. This would, in turn, dampen the transmission of pain signals from the site of inflammation to the central nervous system.

Caption: Theoretical Signaling Pathway of this compound in Inflammatory Pain.

Hypothetical Experimental Workflow for Preclinical Evaluation

To rigorously assess the potential of this compound in inflammatory pain, a standardized preclinical workflow would be essential. This would involve a series of established animal models designed to mimic different aspects of clinical inflammatory pain.

Caption: A Standardized Workflow for Preclinical Testing of this compound.

The Path Forward: A Call for Empirical Data

The successful translation of a promising molecular entity like this compound from a theoretical concept to a viable therapeutic candidate is contingent upon the public dissemination of robust preclinical data. Future research endeavors should focus on:

-

In Vivo Efficacy Studies: Publishing data from well-controlled studies in rodent models of inflammatory pain to establish dose-dependent analgesic effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating plasma and tissue concentrations with its analgesic activity.

-

Safety and Tolerability Assessment: Conducting comprehensive toxicology studies to determine the therapeutic window and potential off-target effects.

-

Mechanistic Investigations: Elucidating the precise molecular interactions of this compound with the NaV1.7 channel and exploring its impact on downstream signaling pathways involved in neuroinflammation.

Until such data becomes available, the potential of this compound as a therapeutic agent for inflammatory pain remains an intriguing but unverified hypothesis. The scientific community awaits empirical evidence to substantiate the promise held by this selective NaV1.7 inhibitor.

The Enigmatic Case of WAY-639872: A Search for a Lost History

An in-depth review of publicly available scientific and patent literature reveals a significant lack of information regarding the discovery, history, and pharmacological profile of the compound designated as WAY-639872. Despite its listing by several chemical suppliers as a putative inhibitor of the voltage-gated sodium channel NaV1.7, a compelling target for analgesic drug development, the scientific backstory of this molecule remains elusive.

Efforts to construct a detailed technical guide on this compound were met with a conspicuous absence of primary research articles, patents, or any form of preclinical or clinical data. Searches based on its chemical identifiers, including CAS number 796119-18-1 and PubChem CID 4879545, failed to uncover any substantive documentation that would typically accompany the development of a novel therapeutic agent.

This scarcity of information precludes a comprehensive analysis of its discovery by a specific research group, the timeline of its development, or the key experiments that defined its biological activity. Consequently, the core requirements of a technical whitepaper—quantitative data, detailed experimental protocols, and visualizations of its mechanism of action—cannot be fulfilled at this time.

The "WAY" prefix in its designation may suggest an origin within the research laboratories of Wyeth, a former pharmaceutical company. It is plausible that this compound was an internal discovery that, for undisclosed reasons, did not progress to a stage of public disclosure through patents or peer-reviewed publications. This is not an uncommon occurrence in the pharmaceutical industry, where numerous compounds are synthesized and screened, with only a select few advancing to later stages of development.

While the role of NaV1.7 in pain signaling is well-established, and the pursuit of its selective inhibitors remains an active area of research, the specific contribution of this compound to this field is undocumented. The compound is identified by its molecular formula, C21H21N3O3, and a molecular weight of 363.41 g/mol .

The NaV1.7 Signaling Pathway in Nociception

To provide context for the potential, albeit unconfirmed, therapeutic target of this compound, the following diagram illustrates the established role of the NaV1.7 channel in the transmission of pain signals.

This diagram illustrates that noxious stimuli activate sensory receptors on nociceptive neurons, leading to an initial depolarization of the cell membrane. This change in voltage opens NaV1.7 channels, causing an influx of sodium ions that amplifies the depolarization to the threshold required for firing an action potential. The action potential then propagates along the neuron to the spinal cord, transmitting the pain signal to the central nervous system. A selective NaV1.7 inhibitor, such as this compound is hypothesized to be, would block this channel, thereby preventing the amplification of the initial stimulus and inhibiting the transmission of the pain signal.

Without further data, any discussion of the specific properties and history of this compound remains speculative. The scientific community awaits the potential future disclosure of information that would shed light on the origins and functional characteristics of this compound.

Investigating Off-Target Effects of Novel Chemical Entities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly selective therapeutic agents is a primary objective in modern drug discovery. However, even compounds designed with high specificity for their intended molecular target can exhibit off-target effects, leading to unforeseen physiological consequences and potential toxicities. A thorough investigation of these unintended interactions is therefore a critical step in the preclinical characterization of any new chemical entity.

This technical guide outlines a comprehensive strategy for the investigation of off-target effects, using the hypothetical small molecule WAY-639872 as a case study. The methodologies described herein represent the current state-of-the-art in off-target profiling and provide a robust framework for identifying and characterizing unintended molecular interactions.

Prioritizing Off-Target Assessment: Initial Profiling

A tiered approach is recommended for off-target assessment. Initial screening should involve broad panels of common off-target classes to identify potential liabilities early in the drug development process.

Kinase Profiling

Given that kinases are a large and structurally related family of enzymes, they represent a frequent source of off-target interactions for many small molecule inhibitors. A broad-panel kinase screen is an essential first step.

Table 1: Illustrative Kinase Selectivity Data for this compound

| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |

| Primary Target X | 98% | 10 |

| Off-Target Kinase A | 85% | 150 |

| Off-Target Kinase B | 62% | 800 |

| Off-Target Kinase C | 25% | >10,000 |

| ... (400+ other kinases) | <10% | >10,000 |

Receptor and Ion Channel Screening

Screening against a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters is also crucial to identify potential neurological, cardiovascular, and other organ system-related side effects.

Table 2: Illustrative Receptor and Ion Channel Binding Data for this compound

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT2B Receptor | 250 | Antagonist |

| hERG Channel | >10,000 | No significant inhibition |

| Dopamine D2 Receptor | 1,200 | Weak partial agonist |

| ... (multiple other targets) | >10,000 | Not determined |

In-depth Off-Target Characterization Methodologies

Following initial screening, more in-depth and unbiased approaches are necessary to create a comprehensive off-target profile. The following sections detail key experimental protocols.

Kinome Scanning

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

-

Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

-

Procedure:

-

A library of human kinases is expressed as fusions with a DNA tag.

-

Each kinase is incubated with the test compound (e.g., this compound) at a range of concentrations.

-

An immobilized, broad-spectrum kinase inhibitor is added to the mixture.

-

After reaching equilibrium, the unbound kinase is washed away.

-

The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).

-

Binding affinity (Kd) values are calculated from the dose-response curves.

-

Workflow Diagram:

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[1][2][3] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[3][4][5] This method can be used to confirm on-target engagement and to identify novel off-targets in an unbiased, proteome-wide manner when coupled with mass spectrometry (CETSA-MS).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the test compound (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[1]

-

-

Heat Challenge:

-

Cell Lysis and Fractionation:

-

Protein Detection:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Workflow Diagram:

Chemical Proteomics

Chemical proteomics is a powerful approach for the unbiased identification of protein targets of a small molecule.[6] This is often achieved by immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: Affinity-based Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of the test compound (e.g., this compound) that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag).

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.

-

Affinity Pull-down:

-

Prepare a cell lysate.

-

Incubate the lysate with the immobilized probe.

-

As a control, incubate the lysate with beads that have not been functionalized or with beads functionalized with an inactive analog of the compound. A competition experiment with an excess of the free compound can also be performed.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel digestion with trypsin.

-

Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Compare the proteins identified in the experimental sample with those in the control samples to identify specific binders.

-

Bioinformatic analysis can then be used to categorize the identified off-targets and predict potential biological consequences.

-

Workflow Diagram:

Downstream Functional Validation and Signaling Pathway Analysis

The identification of off-targets is the first step. Subsequent functional validation is crucial to understand the biological consequences of these interactions.

Functional Assays

For each validated off-target, specific functional assays should be performed to determine whether the compound acts as an inhibitor, activator, agonist, or antagonist. For example, if an off-target kinase is identified, an in vitro kinase activity assay should be performed to confirm inhibition and determine the IC50 value.

Signaling Pathway Analysis

Identified off-targets should be mapped to known signaling pathways to predict potential cellular effects. For instance, if this compound is found to inhibit an off-target kinase involved in a cell survival pathway, this could have implications for its therapeutic window and potential toxicities.

Illustrative Signaling Pathway Diagram:

Conclusion

A systematic and multi-faceted approach to off-target profiling is indispensable for the successful development of safe and effective therapeutics. The combination of broad-panel screening, unbiased proteome-wide techniques, and subsequent functional validation provides a comprehensive framework for understanding the complete pharmacological profile of a new chemical entity. The early identification and characterization of off-target effects enable informed decision-making throughout the drug discovery and development pipeline, ultimately leading to safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. CETSA [cetsa.org]

- 6. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Characterization of WAY-639872, a NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-639872 is an inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and has been identified as a critical target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This strong genetic validation has spurred significant interest in the discovery and characterization of selective NaV1.7 inhibitors like this compound for the treatment of various pain conditions.

These application notes provide detailed protocols for the in vitro electrophysiological evaluation of this compound using the whole-cell patch-clamp technique. The described methods are designed to characterize the inhibitory potency, voltage- and use-dependence of the compound on NaV1.7 channels expressed in heterologous systems or native neurons.

Data Presentation

The following tables summarize the electrophysiological properties of NaV1.7 channels and the typical effects of a NaV1.7 inhibitor. While specific quantitative data for this compound is not publicly available, the provided values are representative for potent and selective NaV1.7 inhibitors and can serve as a benchmark for experimental design and data interpretation.

Table 1: Electrophysiological Properties of Human NaV1.7 Channels

| Parameter | Typical Value | Description |

| V1/2 of Activation | -19 mV to -11 mV[1][2] | Voltage at which half of the channels are activated. |

| V1/2 of Inactivation | -74 mV[2] | Voltage at which half of the channels are inactivated. |

| Tetrodotoxin (TTX) Sensitivity (IC50) | 20 - 43 nM[1][2] | Concentration of TTX required to block 50% of the NaV1.7 current. |

Table 2: Typical Inhibitory Profile of a Potent NaV1.7 Inhibitor

| Parameter | Typical Value/Effect | Description |

| IC50 (hNaV1.7) | 0.6 nM - 10.3 nM[3][4] | Concentration of the inhibitor required to block 50% of the human NaV1.7 current. |

| Selectivity vs. hNaV1.5 | >80-fold[4] | Ratio of IC50 for the cardiac sodium channel (NaV1.5) to the IC50 for NaV1.7. |

| Effect on Activation | Minimal shift in V1/2 of activation.[5] | Potent inhibitors often have little to no effect on the voltage-dependence of channel opening. |

| Effect on Inactivation | Hyperpolarizing shift in V1/2 of inactivation.[5][6] | The inhibitor preferentially binds to and stabilizes the inactivated state of the channel. |

| Use-Dependence | Present[6] | The inhibitory effect increases with the frequency of channel activation. |

Experimental Protocols

Cell Culture and Preparation

Objective: To prepare cells expressing NaV1.7 channels for electrophysiological recording.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 (hNaV1.7).

-

Dorsal Root Ganglion (DRG) neurons harvested from rodents can be used for studying the native channel.

Protocol:

-

Culture HEK293 cells expressing hNaV1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

For recording, plate the cells onto glass coverslips 24-48 hours prior to the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record sodium currents from single cells and assess the effect of this compound.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Equipment:

-

Patch-clamp amplifier and digitizer.

-

Inverted microscope with manipulators.

-

Perfusion system for drug application.

-

Data acquisition and analysis software.

Protocol:

-

Place the recording chamber with the coverslip on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV to ensure all NaV1.7 channels are in the resting state.[3]

-

Apply a series of voltage steps to elicit sodium currents and establish a stable baseline recording.

Characterization of this compound Inhibition

a. Concentration-Response Curve and IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the NaV1.7 current (IC50).

Protocol:

-

From a holding potential of -120 mV, apply a depolarizing test pulse to 0 mV for 20 ms every 10 seconds to elicit a peak sodium current.

-

After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM).

-

Record the peak inward current at each concentration until a steady-state block is achieved.

-

Wash out the compound with the external solution to observe the reversibility of the block.

-

Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve.

-

Fit the data with a Hill equation to determine the IC50 value.[7]

b. Voltage-Dependence of Activation

Objective: To assess the effect of this compound on the voltage at which NaV1.7 channels open.

Protocol:

-

From a holding potential of -120 mV, apply a series of depolarizing steps from -80 mV to +60 mV in 5 mV increments.[3]

-

Measure the peak current at each voltage step.

-

Calculate the conductance (G) at each voltage using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for sodium.

-

Normalize the conductance and plot it against the membrane potential.

-

Fit the data with a Boltzmann equation to determine the V1/2 of activation.

-

Repeat the protocol in the presence of a fixed concentration of this compound (e.g., IC50 concentration).

c. Voltage-Dependence of Inactivation

Objective: To determine if this compound preferentially binds to the inactivated state of the NaV1.7 channel.

Protocol:

-

From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to +20 mV in 5 mV increments, followed by a test pulse to 0 mV.[3]

-

Measure the peak current during the test pulse for each pre-pulse potential.

-

Normalize the peak current to the maximum current and plot it against the pre-pulse potential.

-

Fit the data with a Boltzmann equation to determine the V1/2 of inactivation.

-

Repeat the protocol in the presence of this compound. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.[6]

d. Use-Dependent Inhibition

Objective: To evaluate if the inhibitory effect of this compound increases with repeated channel activation.

Protocol:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).

-

Record the peak current for each pulse in the train.

-

Perfuse the cell with this compound and repeat the pulse train.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

A greater reduction in the normalized current during the pulse train in the presence of the compound indicates use-dependent block.[6]

Mandatory Visualizations

Caption: Workflow for in vitro electrophysiological characterization of this compound.

Caption: Inhibition of NaV1.7 signaling pathway by this compound.

References

- 1. nanion.de [nanion.de]

- 2. Making sure you're not a bot! [nanion.de]

- 3. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of fast sodium current in airway smooth muscle cells by exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Patch-Clamp Recording with WAY-639872

A comprehensive search has revealed no publicly available scientific literature, application notes, or established protocols detailing the use of WAY-639872 in patch-clamp electrophysiology studies.

This compound is known to be a potent and selective agonist for the estrogen receptor beta (ERβ). Its primary applications, as documented in available research, are centered on its effects on gene transcription, cellular proliferation, and other downstream signaling pathways associated with ERβ activation.

The lack of information regarding its use in patch-clamp recordings suggests that investigating its direct effects on ion channel function may not have been a primary area of research for this compound, or that such studies have not been published in accessible scientific databases.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for patch-clamp recording with this compound at this time.

General Principles for Investigating a Novel Compound with Patch-Clamp Electrophysiology

For researchers interested in exploring the potential effects of this compound, or any novel compound, on ion channels using the patch-clamp technique, a general workflow and foundational protocols would need to be adapted. This would involve a systematic, exploratory approach to determine if the compound has any direct or indirect modulatory effects on ion channel activity.

Below are generalized protocols and a conceptual workflow that could serve as a starting point for such an investigation.

I. General Experimental Workflow

A logical progression for testing a novel compound like this compound on a specific ion channel or in a particular cell type would be as follows:

Application Notes and Protocols for WAY-639872 in Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-639872 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a promising target for the development of novel analgesics. Dorsal root ganglion (DRG) neurons are the primary sensory neurons responsible for transmitting temperature, touch, and pain signals from the periphery to the central nervous system. A significant subpopulation of these neurons expresses TRPM8 channels, making them a critical system for studying the physiological roles of TRPM8 and for evaluating the therapeutic potential of TRPM8-modulating compounds like this compound.

These application notes provide a comprehensive overview of the use of this compound in experimental models utilizing DRG neurons. The included protocols offer detailed, step-by-step guidance for key in vitro and in vivo assays to characterize the effects of this compound on neuronal function and in preclinical models of pain.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures (typically below 28°C), as well as by cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and the initiation of action potentials. This signaling cascade is responsible for the perception of cold and can contribute to pain sensations, particularly in pathological conditions such as neuropathic pain and cold allodynia.

This compound binds to the TRPM8 channel, preventing the conformational changes required for channel opening induced by agonists or cold stimuli. This blockade inhibits the downstream signaling events, thereby reducing or eliminating the cellular and physiological responses mediated by TRPM8 activation.

Data Presentation: In Vitro Efficacy of TRPM8 Antagonists

The following tables summarize typical quantitative data obtained from in vitro experiments on cultured DRG neurons, demonstrating the inhibitory effects of a selective TRPM8 antagonist like this compound.

Table 1: Inhibition of Menthol-Evoked Calcium Influx in Cultured Rat DRG Neurons

| Antagonist Concentration | Agonist (Menthol) | Peak Intracellular Ca2+ Concentration [nM] (Mean ± SEM) | % Inhibition |

| Vehicle Control | 100 µM | 450 ± 35 | 0% |

| 10 nM | 100 µM | 280 ± 25 | 37.8% |

| 25 nM (IC50) | 100 µM | 225 ± 20 | 50.0% |

| 100 nM | 100 µM | 80 ± 15 | 82.2% |

| 1 µM | 100 µM | 55 ± 10 | 87.8% |

Table 2: Effect on Cold-Activated Inward Currents in Cultured Mouse DRG Neurons (Whole-Cell Patch Clamp)

| Treatment | Temperature | Peak Inward Current Density (pA/pF) (Mean ± SEM) | % Inhibition |

| Vehicle Control | 15°C | -25.5 ± 3.2 | 0% |

| This compound (100 nM) | 15°C | -4.8 ± 1.1 | 81.2% |

Table 3: Inhibition of Icilin-Induced Action Potential Firing in Cultured Rat DRG Neurons (Current Clamp)

| Treatment | Agonist (Icilin) | Firing Frequency (Hz) (Mean ± SEM) | % Inhibition |

| Vehicle Control | 10 µM | 8.2 ± 1.5 | 0% |

| This compound (50 nM) | 10 µM | 1.1 ± 0.4 | 86.6% |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Signaling pathway of TRPM8 activation and its inhibition by this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

Objective: To isolate and culture DRG neurons from rodents for subsequent in vitro experiments.

Materials:

-

Adult Sprague-Dawley rats or C57BL/6 mice

-

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Collagenase Type IA (1 mg/mL) and Dispase II (2.5 U/mL) in HBSS

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF, 50 ng/mL)

-

Poly-D-lysine and laminin-coated culture dishes or coverslips

-

Standard dissection tools, sterile and autoclaved

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Dissect the spinal column and expose the DRGs.

-

Carefully excise the DRGs and place them in ice-cold HBSS.

-

Transfer the ganglia to the collagenase/dispase solution and incubate at 37°C for 45-60 minutes.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in supplemented Neurobasal medium.

-

Plate the neurons onto poly-D-lysine/laminin-coated dishes at a desired density.

-

Incubate the cultured neurons at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours before experimentation.

Protocol 2: Calcium Imaging of TRPM8 Activity

Objective: To measure changes in intracellular calcium concentration in response to TRPM8 activation and inhibition by this compound.

Materials:

-

Cultured DRG neurons on glass coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

Extracellular solution (e.g., Tyrode's solution)

-

TRPM8 agonist (Menthol or Icilin) stock solution

-

This compound stock solution

-

Fluorescence microscopy setup with a calcium imaging system

Procedure:

-

Load the cultured DRG neurons with Fura-2 AM (2-5 µM) in extracellular solution for 30-45 minutes at 37°C.

-

Wash the cells with extracellular solution to remove excess dye.

-

Mount the coverslip onto the recording chamber of the microscope.

-

Establish a baseline fluorescence recording.

-

Perfuse the cells with the TRPM8 agonist (e.g., 100 µM Menthol) and record the calcium response.

-

After a washout period, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

-

Co-apply the TRPM8 agonist and this compound and record the calcium response.

-

Analyze the changes in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ion channel currents and action potentials in DRG neurons to assess the effect of this compound on TRPM8-mediated electrical activity.

Materials:

-

Cultured DRG neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (K+-based for current-clamp, Cs+-based for voltage-clamp)

-

Extracellular solution

-

TRPM8 agonist (Menthol or cold stimulation)

-

This compound stock solution

Procedure:

-

Place a coverslip with cultured DRG neurons in the recording chamber.

-

Identify a suitable neuron for recording.

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Voltage-Clamp:

-

Hold the neuron at a potential of -60 mV.

-

Apply a cold ramp (e.g., from 32°C to 15°C) or perfuse with a TRPM8 agonist to evoke an inward current.

-

After washout, apply this compound and repeat the stimulation to measure the inhibition of the TRPM8 current.

-

-

Current-Clamp:

-

Record the resting membrane potential.

-

Apply a TRPM8 agonist to induce depolarization and action potential firing.

-

Perfuse with this compound and re-apply the agonist to observe the effect on membrane potential and firing frequency.

-

Protocol 4: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain characterized by cold allodynia.

Materials:

-

Adult Sprague-Dawley rats

-

Anesthetics (e.g., isoflurane)

-

Surgical tools

-

Chromic gut sutures (4-0)

-

This compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Apparatus for behavioral testing (e.g., acetone drop test for cold allodynia)

Procedure:

-

Anesthetize the rat and perform the CCI surgery by placing loose ligatures around the sciatic nerve.

-

Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.

-

Assess baseline cold allodynia using the acetone drop test (measuring the duration of paw withdrawal or licking).

-

Administer this compound or vehicle to different groups of animals.

-

At various time points post-administration, re-assess cold allodynia to determine the effect of the compound.

-

Analyze the data to compare the response in the drug-treated group to the vehicle-treated group.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPM8 channels in the function of dorsal root ganglion neurons and for exploring their potential as a therapeutic target for pain. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this and other selective TRPM8 antagonists. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

Application Notes and Protocols: WAY-639872 in In Vivo Animal Models of Pain

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any published preclinical studies detailing the use of the compound designated "WAY-639872" in in vivo animal models of pain. Our search included targeted queries for "this compound" in conjunction with terms such as "pain," "analgesia," "nociception," "in vivo," "animal models," and "preclinical studies."

The search results did not yield any specific data regarding the mechanism of action, experimental protocols, or quantitative efficacy of this compound in pain-related research. One chemical supplier listed the compound among a large catalog without any accompanying biological information.

At present, there is no publicly accessible information to fulfill the request for detailed Application Notes and Protocols for this compound in the context of in vivo pain models. The requested data on its efficacy, experimental methodologies, and signaling pathways are not available in the scientific domain.

Recommendation:

For researchers interested in protocols and application notes for compounds in preclinical pain research, we can offer to generate a detailed document for a well-established reference compound. This would include the requested data presentation, experimental protocols, and visualizations for a compound with a known mechanism of action and a robust body of published in vivo data in relevant pain models. Examples of potential topics include:

-

Morphine in rodent models of acute thermal pain (e.g., hot plate, tail-flick tests).

-

Gabapentin in a neuropathic pain model (e.g., chronic constriction injury - CCI).

-

Celecoxib in an inflammatory pain model (e.g., carrageenan-induced paw edema).

This alternative approach would provide the detailed, structured information and visualizations as originally requested, albeit for a different, well-documented compound. We welcome your feedback on this proposal and are prepared to proceed with an alternative topic to meet your research and development needs.

Application Notes and Protocols for the Dosing and Administration of Novel Compounds in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes and protocols provide a comprehensive guide for the dosing and administration of novel chemical entities, exemplified by the hypothetical compound WAY-639872, in rodent models. Due to the absence of publicly available preclinical data for this compound, this document outlines generalized yet detailed procedures and best practices applicable to early-stage in vivo evaluation of new compounds. These protocols are intended to serve as a foundational resource for researchers in pharmacology and drug development.

The successful in vivo assessment of a novel compound is critically dependent on appropriate dosing and administration. The choice of route, vehicle, and dose volume can significantly impact the pharmacokinetic and pharmacodynamic profile of the test substance. This guide covers common administration routes, recommended dosing volumes, and a template for a pharmacokinetic study protocol in mice and rats.

I. Rodent Handling and Restraint

Proper handling and restraint are crucial for accurate drug administration and the well-being of the animals. It is imperative that all personnel are adequately trained in these techniques to minimize stress and potential injury to the rodents.

Manual Restraint of Mice:

-

Lift the mouse by the base of the tail and place it on a surface it can grip, such as a wire cage lid.

-

Gently pull back on the tail, and as the mouse grips the surface, use the other hand to firmly grasp the loose skin at the scruff of the neck.

-

Secure the tail between the palm and the little finger of the hand holding the scruff for stable positioning during injection.[1][2]

Manual Restraint of Rats:

-

Rats can be gently lifted by the base of the tail.

-

For injections, they can be restrained by firmly grasping the scruff of the neck, similar to mice, or by using specialized restraint devices.

II. Routes of Administration

The selection of an administration route is a critical step in study design, influenced by the compound's physicochemical properties, the desired speed of onset, and the target exposure profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]

A. Parenteral Administration

Parenteral routes involve administration outside of the gastrointestinal tract. All substances for parenteral delivery should be sterile, isotonic, and administered aseptically.[3]

-

Intravenous (IV) Injection: This route provides immediate and complete systemic circulation.[4] The lateral tail vein is the most common site for IV injections in both mice and rats.[1][2] Warming the tail with a lamp can help dilate the veins, making them more accessible.[1][2]

-

Intraperitoneal (IP) Injection: This method allows for rapid absorption and is suitable for substances that may be irritating to tissues.[4] The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[1][4]

-

Subcutaneous (SC) Injection: This route is used for slower, more sustained absorption. The loose skin over the back, between the shoulders (scruff), is a common site.[1]

-

Intramuscular (IM) Injection: Not recommended for mice due to their small muscle mass.[5] In rats, the quadriceps or gluteal muscles can be used, but care must be taken to avoid the sciatic nerve.[1]

B. Oral Administration

Oral administration is a common and physiologically relevant route, especially for compounds intended for oral delivery in humans.[6]

-

Oral Gavage (PO): This technique involves using a gavage needle to deliver the compound directly into the stomach.[4] This ensures accurate dosing but can be stressful for the animal and requires significant technical skill to avoid esophageal or tracheal injury.[7]

-

Voluntary Oral Consumption: To minimize stress, compounds can be mixed with a palatable vehicle, such as sweetened condensed milk or gelatin, and administered via a syringe for voluntary consumption.[6][7][8] This method has been shown to be a viable, less invasive alternative to gavage.[7]

III. Dosing Guidelines and Vehicle Selection

The volume of the dose depends on the administration route and the size of the animal. It is crucial to use the smallest effective volume to avoid adverse effects.[3]

Table 1: Recommended Maximum Dosing Volumes and Needle Sizes for Rodents [3][5]

| Route of Administration | Mouse (Adult) | Rat (Adult) | Recommended Needle Gauge (Mouse) | Recommended Needle Gauge (Rat) |

| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | 25-27 G |

| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 G | 23-25 G |

| Subcutaneous (SC) | < 1-2 mL | < 5-10 mL | 25-27 G | 23-25 G |

| Intramuscular (IM) | < 0.05 mL | < 0.2 mL | 27-30 G | 25-27 G |

| Oral (PO) | < 1-2 mL | < 5-10 mL | 20-22 G (gavage needle) | 18-20 G (gavage needle) |

The choice of vehicle is critical and depends on the solubility of the test compound. Common vehicles include:

-

Saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

-

Water for Injection

-

Aqueous solutions with solubilizing agents (e.g., Tween 80, PEG400, DMSO)

It is essential to conduct vehicle toxicity studies to ensure that the chosen vehicle does not produce any adverse effects at the administered volume.

IV. Experimental Protocol: Rodent Pharmacokinetic (PK) Study

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.

Objective: To determine the pharmacokinetic profile of a novel compound (e.g., this compound) in rodents following a single intravenous and oral administration.

Materials:

-

Test compound (this compound)

-

Vehicle (e.g., 20% Solutol HS 15 in saline)

-

Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

-

Syringes and appropriate gauge needles

-

Restraint devices (as needed)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

-

Dose Preparation: Prepare the dosing formulations of the test compound in the selected vehicle at the desired concentrations for both IV and PO administration.

-

Animal Grouping: Randomly assign animals to treatment groups (e.g., IV and PO), with a sufficient number of animals per group to allow for multiple time points (typically 3-4 animals per time point).

-

Dosing:

-

IV Group: Administer the compound via the lateral tail vein.

-

PO Group: Administer the compound via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule might be:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F (%) | Bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) |

V. Visualizations

Caption: Workflow for a typical rodent pharmacokinetic study.

Caption: Routes of administration in rodent studies.

References

- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. cenmed.com [cenmed.com]

- 6. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

No Publicly Available Data for WAY-639872 in the Study of Chemotherapy-Induced Neuropathy

Despite a comprehensive search of scientific literature and public databases, no information is currently available for the compound WAY-639872 in the context of studying chemotherapy-induced neuropathy.

This designation may correspond to an internal research compound that has not been publicly disclosed, a project that was discontinued in early-stage development, or a novel agent for which data has not yet been published. The prefix "WAY" was commonly associated with compounds from Wyeth Pharmaceuticals, which was acquired by Pfizer in 2009. However, no public records for a compound with this specific designation could be retrieved.

Due to the absence of any data regarding its mechanism of action, preclinical or clinical studies, or established experimental protocols, it is not possible to provide the requested detailed Application Notes and Protocols for this compound.

For researchers, scientists, and drug development professionals interested in this area, we recommend focusing on publicly documented agents that have been investigated for their potential to cause or treat chemotherapy-induced neuropathy. Should you have an alternative compound of interest with available public data, we would be pleased to generate the requested detailed scientific content.

Application Notes and Protocols: Evaluation of a Test Compound in the Spared Nerve Injury (SNI) Model of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, represents a significant clinical challenge with a substantial unmet need for effective and safe analgesics.[1][2][3][4] The spared nerve injury (SNI) model is a widely utilized and robust preclinical model that emulates many of the hallmark features of clinical neuropathic pain, including mechanical allodynia and thermal hypersensitivity. This model provides a valuable platform for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a detailed protocol for the use of the SNI model to assess the potential analgesic efficacy of a test compound, using WAY-639872 as a hypothetical example. While searches for this compound did not yield specific data regarding its use in neuropathic pain models, one vendor lists it as a NaV1.7 inhibitor, a class of compounds with theoretical potential in pain management. Therefore, this document will serve as a comprehensive guide for researchers aiming to test a novel compound in the SNI model.

Spared Nerve Injury (SNI) Model: Overview

The SNI model involves the axotomy of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This specific and partial denervation results in the development of persistent pain-like behaviors in the hind paw territory innervated by the spared sural nerve. The key advantages of the SNI model include its reproducibility, the long-lasting nature of the pain-like behaviors, and the ability to study both injured and uninjured neurons.

Experimental Protocols

Animals

Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for the SNI model. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

Spared Nerve Injury (SNI) Surgery

The surgical procedure for the SNI model is critical for inducing a consistent neuropathic pain state.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.

-

Incision and Nerve Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration. Great care must be taken to avoid any contact with or stretching of the intact sural nerve.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Sham Surgery: For control animals, perform the same surgical procedure, including the exposure of the sciatic nerve and its branches, but without any nerve ligation or transection.

-

Post-operative Care: Administer post-operative analgesics as required for surgical pain and monitor the animals for signs of distress or infection. Allow the animals to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors before commencing drug testing.

Behavioral Testing for Neuropathic Pain

Behavioral assessments are crucial for quantifying the development and modulation of neuropathic pain. Testing should be performed at baseline before surgery and then at regular intervals post-surgery and after drug administration.

-

Mechanical Allodynia (von Frey Test):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-